3-Bromo-6-(bromomethyl)-2-methylpyridine

Catalog No.
S3511593
CAS No.
123094-75-7
M.F
C7H7Br2N
M. Wt
264.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-(bromomethyl)-2-methylpyridine

CAS Number

123094-75-7

Product Name

3-Bromo-6-(bromomethyl)-2-methylpyridine

IUPAC Name

3-bromo-6-(bromomethyl)-2-methylpyridine

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

InChI

InChI=1S/C7H7Br2N/c1-5-7(9)3-2-6(4-8)10-5/h2-3H,4H2,1H3

InChI Key

OFPRPYBSUNQJRI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)CBr)Br

Canonical SMILES

CC1=C(C=CC(=N1)CBr)Br

3-Bromo-6-(bromomethyl)-2-methylpyridine has the molecular formula C₇H₇Br₂N and a molecular weight of approximately 264.95 g/mol. It is characterized by the presence of two bromine atoms and a methyl group attached to a pyridine ring. The compound's structure allows it to participate in various

There is no current information regarding a specific mechanism of action for this compound.

  • Due to the presence of bromine atoms, it is reasonable to expect some level of toxicity and irritation.
  • Similar compounds containing halomethyl groups can be lachrymators (tear irritants).
  • In the absence of specific data, it is advisable to handle this compound with care and consult safety data sheets for related halomethylpyridines.

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The bromine atom on the pyridine ring can facilitate further substitutions at other positions on the ring under appropriate conditions.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are useful for forming carbon-carbon bonds .

The synthesis of 3-Bromo-6-(bromomethyl)-2-methylpyridine typically involves:

  • Bromination: Starting from 2-methylpyridine, bromination can be performed using bromine or N-bromosuccinimide to introduce bromine at the 3-position.
  • Bromomethylation: The introduction of the bromomethyl group can be achieved via a reaction with formaldehyde and hydrobromic acid under acidic conditions.
  • Purification: The product is often purified through recrystallization or chromatography to obtain a high-purity compound .

3-Bromo-6-(bromomethyl)-2-methylpyridine finds applications in:

  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic effects in treating various diseases.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Chemical Research: Used as a reagent in various chemical transformations and studies .

Studies focusing on interaction profiles indicate that this compound may interact with various biological targets, particularly enzymes involved in drug metabolism. Its role as a cytochrome P450 inhibitor suggests potential implications for drug-drug interactions when used alongside other medications metabolized by the same pathways .

Several compounds share structural similarities with 3-Bromo-6-(bromomethyl)-2-methylpyridine. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
3-Bromo-2,6-dimethylpyridine3430-31-7Contains two methyl groups; less reactive than 3-bromo variant .
3-Bromo-6-methylpicolinonitrile717843-48-6Contains nitrile group; used in different synthetic pathways .
3-Bromo-2,6-dimethylpyridin-4-amine33259-24-4Contains an amino group; potential for different biological activity .
3,5-Dibromo-2,6-dimethylpyridine3430-34-0More heavily brominated; different reactivity profile .
5-Amino-3-bromo-2-methylpyridine186593-43-1Contains an amino group; distinct pharmacological properties .

The presence of two bromine atoms and a unique bromomethyl group distinguishes 3-Bromo-6-(bromomethyl)-2-methylpyridine from its analogs, enhancing its reactivity and potential applications in medicinal chemistry.

Diazotization reactions represent a classical approach to introducing bromine atoms into aromatic systems. For 3-bromo-6-(bromomethyl)-2-methylpyridine, this method typically begins with a pyridine precursor containing an amino group at the target bromination site.

Reaction Mechanism and Conditions

The process involves treating a primary amine (e.g., 3-amino-6-methyl-2-methylpyridine) with sodium nitrite (NaNO₂) under acidic conditions to form a diazonium salt. Subsequent bromination is achieved via radical pathways using copper(I) chloride (CuCl) or hydrogen bromide (HBr). Key parameters include:

  • Temperature: Maintaining the reaction between -10°C and 0°C to stabilize the diazonium intermediate.
  • pH control: Adjusting to pH 8–10 post-reaction to quench excess acid and facilitate extraction.
  • Residence time: Optimizing to 15–20 minutes in continuous-flow reactors to maximize yield.

An example from patent CN107337636B demonstrates the diazotization of 2-aminopyridine derivatives, yielding 2-bromopyridine with 55–58% external standard yield after extraction with ethyl acetate.

Substrate Scope and Limitations

This method is highly effective for introducing bromine at electron-deficient positions on the pyridine ring. However, competing side reactions, such as diazonium salt decomposition or over-bromination, necessitate precise stoichiometric control.

ParameterOptimal RangeImpact on Yield
Temperature-10°C to 0°CPrevents decomposition
NaNO₂ Concentration1.0–1.2 equivalentsMinimizes byproducts
Reaction Time15–20 minutesBalances conversion and selectivity

XLogP3

2.5

Dates

Modify: 2023-08-19

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